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An In-depth Technical Guide to 2-Bromo-4,6-
difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a key aromatic
aldehyde intermediate in the synthesis of complex organic molecules. Due to the limited
availability of specific experimental data for this particular isomer, this document also includes
data for the closely related and well-documented isomer, 4-Bromo-2,6-difluorobenzaldehyde, to
provide representative insights into its expected properties and reactivity. This guide covers
molecular and physical properties, spectroscopic characterization, chemical reactivity with a
focus on its application in cross-coupling reactions, and safety and handling information.
Detailed experimental protocols for analogous compounds are provided to inform synthetic
strategies.

Introduction

2-Bromo-4,6-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a
versatile building block in organic synthesis.[1] Its trifunctional nature, featuring an aldehyde
group, a bromine atom, and two fluorine atoms on the benzene ring, allows for a wide range of
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chemical transformations. The presence of fluorine atoms can significantly influence the
metabolic stability and bioavailability of target molecules, making this compound particularly
valuable in the development of novel pharmaceuticals and agrochemicals.[2] This guide aims
to consolidate the available technical information on 2-Bromo-4,6-difluorobenzaldehyde and
to provide a practical resource for laboratory researchers and drug development professionals.

Molecular and Physical Properties

The fundamental molecular properties of 2-Bromo-4,6-difluorobenzaldehyde have been
established. However, specific experimental physical constants such as melting point, boiling
point, and density are not readily available in the public domain for this specific isomer.
Therefore, the corresponding data for the well-characterized isomer, 4-Bromo-2,6-
difluorobenzaldehyde, are presented below for comparative purposes.

Table 1: Molecular Properties of 2-Bromo-4,6-difluorobenzaldehyde

Property Value Source
CAS Number 154650-59-6 [1]
Molecular Formula C7HsBrF20 [1]
Molecular Weight 221.00 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1F)C=0)Br)F [1]

Table 2: Physical Properties of 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7)

Property Value Source

White to light yellow to light
Appearance [3]
orange powder to crystal

Melting Point 76-81 °C [4]
Boiling Point Not available
Density Not available
Solubility Not available
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Spectroscopic Characterization

Detailed spectroscopic data for 2-Bromo-4,6-difluorobenzaldehyde is not widely published.
However, based on the known structure and general principles of spectroscopy, the following
characteristics can be anticipated. For illustrative purposes, typical spectral data for related
brominated and fluorinated benzaldehydes are discussed.

'H NMR Spectroscopy

In the *H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the
downfield region, typically between & 9.5 and 10.5 ppm. The aromatic protons will exhibit
complex splitting patterns due to coupling with each other and with the fluorine atoms.

3C NMR Spectroscopy

The 18C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde
group between 6 185 and 195 ppm. The aromatic carbons will appear in the range of  110-
165 ppm, with their chemical shifts influenced by the electronegative bromine and fluorine
substituents. The carbon atoms directly bonded to fluorine will show characteristic C-F
coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the C=0 stretching of the
aldehyde group around 1700-1720 cm~1. C-H stretching of the aldehyde and aromatic rings will
be observed around 2700-2850 cm~* and 3000-3100 cm~1, respectively. The C-Br and C-F
stretching vibrations will appear in the fingerprint region.

Chemical Reactivity and Applications

2-Bromo-4,6-difluorobenzaldehyde is a valuable intermediate in organic synthesis due to its
reactive functional groups. It is particularly utilized in the construction of complex molecules
through cross-coupling reactions.[2]

Cross-Coupling Reactions

The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-
coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow
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for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse range of
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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